5-Iodo-1-methyl-1H-1,2,3-triazole

Description

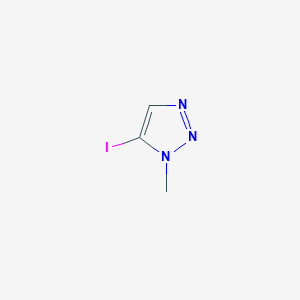

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRKYKMVUDVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693138 | |

| Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-43-8 | |

| Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Iodo-1-methyl-1H-1,2,3-triazole

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, revered for its exceptional stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1][2] The introduction of an iodine atom at the 5-position of the triazole ring, as in this compound, exponentially increases its synthetic utility. This iodo-substituent serves as a versatile synthetic handle, enabling a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular diversity and construct complex architectures.[3] This positions this compound as a pivotal building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the most logical and field-proven methodologies for its synthesis, underpinned by mechanistic insights and practical considerations.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through the construction of the triazole ring as the core synthetic event. A retrosynthetic analysis logically disconnects the triazole ring into its constituent 1,3-dipole and dipolarophile fragments. This leads to methyl azide (CH₃N₃) as the 1,3-dipole and iodoacetylene (HC≡CI) as the dipolarophile. The forward synthesis, therefore, hinges on the 1,3-dipolar cycloaddition of these two precursors.

Caption: Retrosynthetic approach for this compound.

II. The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful tool for the synthesis of 1,2,3-triazoles.[4][5] While the thermal reaction often leads to a mixture of regioisomers, the introduction of a copper(I) catalyst provides exquisite regioselectivity, exclusively affording the 1,4-disubstituted product.[6][7] However, when a 1-iodoalkyne is employed, the reaction proceeds to yield the 1,4,5-trisubstituted (in this case, 1-methyl-5-iodo) triazole.[3][8]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. Coordination of the methyl azide to the copper center facilitates a cyclization event, leading to a six-membered copper(III)-metallacycle intermediate. Subsequent reductive elimination regenerates the copper(I) catalyst and releases the this compound product.

Caption: Simplified catalytic cycle for the CuAAC synthesis of this compound.

III. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for the synthesis of this compound. Extreme caution is advised when handling methyl azide due to its high toxicity and explosive nature. [9][10]

A. Preparation of Precursors

-

Iodoacetylene: Due to its instability, iodoacetylene is best generated in situ or used immediately after preparation. A common method involves the iodination of a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. Alternatively, direct iodination of acetylene gas can be performed, but requires specialized equipment and handling procedures. For this guide, we will focus on a procedure adaptable for in situ generation from a more stable precursor.

-

Methyl Azide (CH₃N₃): Methyl azide is a highly toxic and explosive compound and should only be handled by experienced personnel in a well-ventilated fume hood behind a blast shield.[10] It can be prepared by the methylation of sodium azide with a methylating agent like dimethyl sulfate. Under no circumstances should chlorinated solvents be used with azides, as this can form highly explosive diazidomethane. [9] Due to its hazardous nature, it is often prepared and used in solution without isolation.

B. Synthesis of this compound

This procedure is adapted from established protocols for the copper(I)-catalyzed cycloaddition of azides and 1-iodoalkynes.[8]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Terminal Alkyne (e.g., TMS-acetylene) | 1.0 | 98.22 | (as starting point for iodoalkyne) |

| N-Iodosuccinimide (NIS) | 1.1 | 224.98 | |

| Silver Nitrate (AgNO₃) | 0.1 | 169.87 | |

| Methyl Azide (in solution) | 1.2 | 57.05 | |

| Copper(I) Iodide (CuI) | 0.05 | 190.45 | |

| Solvent (e.g., Acetonitrile) | - | - |

Step-by-Step Procedure:

-

Preparation of Iodoalkyne Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne and N-iodosuccinimide in the chosen solvent. Add silver nitrate as a catalyst. Stir the reaction mixture at room temperature until the terminal alkyne is fully converted to the corresponding 1-iodoalkyne (monitor by TLC or GC-MS).

-

Cycloaddition Reaction: To the freshly prepared solution of the 1-iodoalkyne, add the solution of methyl azide. In a separate vial, suspend copper(I) iodide in the solvent and add it to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

IV. Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the triazole ring proton (C4-H). The chemical shift of the methyl protons is expected to be around 3.8-4.2 ppm, while the triazole proton should appear further downfield. |

| ¹³C NMR | Three distinct signals are expected: one for the methyl carbon, and two for the triazole ring carbons (C4 and C5). The carbon atom bearing the iodine (C5) will be significantly shielded compared to the C4 carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the methyl group, C=N and N=N stretching vibrations of the triazole ring.[11][12] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of C₃H₄IN₃. The presence of iodine will result in a characteristic isotopic pattern.[13][14] |

Predicted NMR Data:

Based on data for 1-methyl-1H-1,2,3-triazole and the known effects of iodine substitution, the following are predicted chemical shifts:

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.0 (s, 3H, N-CH₃), ~7.5 (s, 1H, C4-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~35 (N-CH₃), ~70 (C5-I), ~135 (C4-H).

V. Safety and Handling

A comprehensive risk assessment must be conducted before commencing any experimental work.

-

Methyl Azide: As previously stated, methyl azide is highly toxic and explosive.[9][10] It should be handled in small quantities, in solution, and behind a blast shield in a fume hood. Avoid friction, shock, and heat. All waste containing azides must be quenched and disposed of according to institutional safety protocols.[15]

-

Iodinating Agents: N-Iodosuccinimide and other iodinating agents are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper Salts: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

VI. Conclusion

The synthesis of this compound is a strategically important transformation that provides access to a versatile building block for drug discovery and materials science. The copper(I)-catalyzed 1,3-dipolar cycloaddition of methyl azide and an iodoalkyne represents the most efficient and regioselective route to this valuable compound. While the synthesis is conceptually straightforward, the hazardous nature of the precursors, particularly methyl azide, necessitates stringent safety precautions and expert handling. This guide provides the foundational knowledge and a practical framework for the successful and safe synthesis of this key synthetic intermediate.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. The Rise of Azide–Alkyne 1,3-Dipolar ‘Click’ Cycloaddition and its Application to Polymer Science and Surface Modification (2007) | Richard A. Evans | 359 Citations [scispace.com]

- 7. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucd.ie [ucd.ie]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-1,2,3-triazole: A Keystone Building Block in Modern Chemistry

Introduction: The Rise of a Versatile Heterocycle

The 1,2,3-triazole core is a privileged scaffold in contemporary chemical science, largely propelled into the spotlight by the advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This reaction's efficiency, specificity, and biocompatibility have made the resulting triazole ring a ubiquitous linker and pharmacophore in drug discovery, materials science, and bioconjugation.[3][4] Within this class of compounds, 5-Iodo-1-methyl-1H-1,2,3-triazole has emerged as a particularly valuable and versatile building block. Its strategic placement of an iodine atom on the triazole ring transforms the otherwise stable heterocycle into a reactive handle, opening a gateway to a vast chemical space through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its core properties, synthesis, and profound utility for researchers and drug development professionals.

Core Chemical & Physical Properties

This compound is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing the foundational data required for its application in synthesis.

| Property | Value | Source |

| CAS Number | 1196152-43-8 | [5] |

| Molecular Formula | C₃H₄IN₃ | [5] |

| Molecular Weight | 208.99 g/mol | [5] |

| Canonical SMILES | CN1C(=CN=N1)I | [6] |

| InChIKey | RRRKYKMVUDVTHC-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 0.4 | [6] |

| Purity | Typically ≥98% | [5] |

Synthesis: A Modern Approach to a Key Intermediate

The primary route to 5-iodo-1,2,3-triazoles is a one-pot, three-component reaction that leverages the principles of click chemistry while introducing an electrophilic iodine source to intercept a key intermediate. This method is highly efficient and tolerates a wide variety of functional groups.[7][8]

Causality in Synthesis: Why This Method Works

The reaction proceeds via the copper(I)-catalyzed cycloaddition of an azide (in this case, methyl azide, which can be generated in situ or used as a solution) and a terminal alkyne. Critically, an iodinating agent, such as N-Iodosuccinimide (NBS) or molecular iodine, is included.[8] The currently accepted mechanism suggests that the terminal alkyne first reacts to form a 1-iodoalkyne intermediate.[9] This iodoalkyne then undergoes the CuAAC reaction with the azide. This pathway bypasses the formation of a copper triazolide intermediate that would otherwise be protonated to yield the simple 1-methyl-1,2,3-triazole, thereby ensuring high selectivity for the desired 5-iodo product.[9][10] The copper(I) catalyst is essential for activating the alkyne and facilitating the cycloaddition.

Visualizing the Synthetic Workflow

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 5-Iodo-1-methyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-methyl-1H-1,2,3-triazole

Foreword: The Synthetic and Spectroscopic Imperative

For researchers, scientists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, often serving as a bioisostere for amide bonds.[1] The introduction of an iodine atom at the 5-position, as in this compound, creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block.[1][2]

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound. While direct, consolidated experimental data for this specific molecule is not extensively published, this document outlines the expected spectral features and the rigorous methodologies required for their validation. By synthesizing data from structurally analogous compounds and first principles of spectroscopy, we present a self-validating workflow that ensures scientific integrity from synthesis to final characterization.

The Synthetic Pathway: A Foundation for Analysis

The structural confirmation of any compound begins with a robust and well-understood synthetic protocol. The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is reliably achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by iodination.[3][4] For the target molecule, this compound, a plausible and efficient route involves the reaction of methyl azide with an iodoalkyne.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 5-iodo-1,2,3-triazoles.[5]

Step 1: Preparation of Methyl Azide Solution

-

Dissolve sodium azide in water.

-

Add methyl iodide to the solution.

-

Causality: This reaction generates methyl azide in situ. Due to its volatile and potentially explosive nature, it is typically used directly in solution without isolation.

Step 2: 1,3-Dipolar Cycloaddition

-

To a solution of iodoacetylene in a suitable solvent like THF, add the prepared methyl azide solution.

-

Introduce a copper(I) catalyst, such as copper(I) iodide (CuI), to the reaction mixture.[5]

-

Stir the reaction at room temperature until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting materials.[5]

-

Causality: The copper(I) catalyst is essential for mediating the cycloaddition between the azide and the alkyne, ensuring the regioselective formation of the 1,4-disubstituted triazole ring.[3][4]

Step 3: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like HSQC and HMBC for definitive assignments.

Predicted ¹H NMR Spectrum

The structure of this compound contains two distinct proton environments: the methyl group protons and the triazole ring proton.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8 - 8.0 | Singlet | 1H | C4-H | The proton on a 1,2,3-triazole ring typically appears in this downfield region due to the aromatic and electron-withdrawing nature of the heterocycle. |

| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded and typically appears in this region. Data from similar N-alkylated triazoles supports this prediction.[7] |

Predicted ¹³C NMR Spectrum

The molecule has three unique carbon atoms: the triazole ring carbons (C4 and C5) and the methyl carbon.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~125 - 130 | C4 | The protonated carbon of the triazole ring is expected in this aromatic region. |

| ~75 - 85 | C5 | The direct attachment of the highly electronegative iodine atom causes significant upfield shifting of the C5 carbon. This is a characteristic feature of iodo-substituted aromatic and heteroaromatic rings.[6] |

| ~35 - 40 | N-CH₃ | The N-methyl carbon is expected in this typical range for N-alkyl groups. |

Caption: Predicted NMR Assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Method: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for rapid analysis of the solid sample.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan before analyzing the sample.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

|---|---|---|

| ~3100 - 3150 | C-H stretching (triazole ring) | Characteristic for C-H bonds on aromatic/heteroaromatic rings. |

| ~2950 - 3000 | C-H stretching (methyl group) | Typical for aliphatic C-H stretching vibrations. |

| ~1450 - 1600 | C=N and N=N stretching (triazole ring) | The triazole ring exhibits characteristic stretching vibrations in this region.[8] |

| ~1000 - 1200 | C-N stretching | Expected for the bonds between the ring carbons and nitrogens, and the N-methyl bond. |

| ~500 - 600 | C-I stretching | The carbon-iodine bond vibration is expected in the far-IR region. |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source.[5][6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₃H₄IN₃.

-

Monoisotopic Mass: 208.9450 g/mol

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| m/z (Predicted) | Ion | Rationale |

|---|

| 209.9523 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS. The high-resolution mass confirms the elemental composition. |

Expected Fragmentation Pathways: Under mass spectrometric conditions, the 1,2,3-triazole ring can undergo characteristic fragmentation.

-

Loss of N₂: A common fragmentation pathway for triazoles involves the neutral loss of a nitrogen molecule (N₂), which would result in a fragment ion.[9]

-

Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine radical (I•).

-

Loss of Methyl Group: Fragmentation involving the loss of the methyl radical (•CH₃) is also possible.

Conclusion: A Validated Approach

The characterization of this compound is a multi-faceted process where each spectroscopic technique provides a piece of the structural puzzle. By combining a reliable synthetic protocol with a detailed analysis of NMR, IR, and MS data, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. The predictive data and protocols outlined in this guide offer a robust framework for scientists in the field, ensuring that subsequent research and development efforts are built upon a foundation of validated chemical identity and scientific integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. benchchem.com [benchchem.com]

Biological activity of 5-Iodo-1-methyl-1H-1,2,3-triazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Iodo-1-methyl-1H-1,2,3-triazole Derivatives

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability and its role as a bioisostere for various functional groups.[1][2] The introduction of a halogen, specifically iodine, at the 5-position of the triazole ring creates a versatile synthetic handle and significantly modulates the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of this compound derivatives and their broader class of 1-substituted analogues. We will explore their synthesis, delve into their primary biological activities including antifungal, antibacterial, and anticancer properties, elucidate key mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of heterocyclic compounds.

The 1,2,3-Triazole Scaffold in Drug Discovery

The five-membered 1,2,3-triazole ring is a privileged structure in drug design. Its high dipole moment, ability to form hydrogen bonds, and metabolic stability make it an ideal component for creating compounds that can effectively interact with biological targets.[3] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, allowing for the rapid generation of diverse compound libraries.[4][5]

The strategic placement of an iodine atom at the C5 position of the triazole ring offers distinct advantages:

-

Modulation of Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.

-

Synthetic Versatility: The carbon-iodine bond is a key functional group for further elaboration through cross-coupling reactions like Suzuki and Sonogashira, enabling the creation of highly complex and diverse molecular architectures.[1][2]

Synthesis of 5-Iodo-1-Substituted-1H-1,2,3-Triazoles

The primary route for synthesizing these compounds is a one-pot, three-component reaction involving an organic azide, a terminal alkyne, and an iodine source, catalyzed by a copper(I) species. This approach efficiently constructs the triazole ring and installs the iodine atom in a single step.

Core Synthetic Pathway

The reaction proceeds via the in-situ generation of a copper(I) catalyst and an electrophilic iodinating agent.[6][7] A mixture of a copper(II) salt and sodium iodide can generate the necessary copper(I) species and triiodide ions to mediate the cycloaddition and subsequent iodination of the copper-triazolide intermediate.[6]

Caption: General workflow for the synthesis of 5-iodotriazoles.

Exemplary Synthetic Protocol

The following protocol is adapted from established methods for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.[6][7]

Objective: To synthesize 1-benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide (1.0 mmol)

-

Phenylacetylene (1.0 mmol)

-

Copper(II) perchlorate hexahydrate (10 mol%)

-

Sodium iodide (2.5 mmol)

-

Triethylamine (1.0 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add copper(II) perchlorate hexahydrate (0.1 mmol, 37 mg) and sodium iodide (2.5 mmol, 375 mg).

-

Add acetonitrile (5 mL) and stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl azide (1.0 mmol, 133 mg) and phenylacetylene (1.0 mmol, 102 mg) to the flask.

-

Add triethylamine (1.0 mmol, 101 mg) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 5-iodo-1,2,3-triazole derivative.

Causality: The use of a Cu(II) salt with NaI is a practical choice as it generates the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[6] Triethylamine acts as a base to facilitate the formation of the copper acetylide intermediate and neutralize any acidic byproducts.

Key Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes in pathogenic organisms and cancer cells.

Antifungal Activity

Triazoles are a well-established class of antifungal agents.[4] While many commercial azole drugs function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, novel triazole derivatives are being explored for alternative mechanisms to combat resistance.[4][8]

A key study identified a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as potent inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1) .[9] This enzyme is crucial for the conversion of pyruvate to acetyl-CoA, a central step in cellular metabolism.

-

Mechanism: By inhibiting PDHc-E1, these compounds disrupt the metabolic cycle of the fungus, leading to energy depletion and cell death. One derivative, compound 3g from the study, was shown to be a competitive inhibitor of E. coli PDHc-E1 with an IC₅₀ value of 4.21 µM and exhibited selectivity for the microbial enzyme over the porcine equivalent.[9]

-

Structure-Activity Relationship (SAR): The study revealed that compounds with electron-withdrawing groups on the phenyl ring at the 4-position of the triazole exhibited strong antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[9]

| Compound ID (from source) | R¹ Substituent | R² Substituent | PDHc-E1 IC₅₀ (µM) | Antifungal Activity vs. B. cinerea (EC₅₀, µg/mL) |

| 3e | Benzyl | 4-Fluorophenyl | 10.32 | 19.3 |

| 3g | Benzyl | 2,4-Dichlorophenyl | 4.21 | 17.6 |

| 3n | 4-Fluorobenzyl | 4-Chlorophenyl | 11.51 | 5.4 |

| Pyrimethanil (Control) | - | - | - | 29.6 |

| Data synthesized from Zhang et al., Bioorganic & Medicinal Chemistry Letters (2014).[9] |

Anticancer and Cytotoxic Activity

The triazole scaffold is present in numerous anticancer agents. Derivatives of 5-iodotriazoles have shown significant cytotoxic effects against a range of human cancer cell lines.[10][11]

A promising mechanism of action for this class of compounds is the inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) .[12][13] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity and allows cancer cells to evade the immune system.

Caption: Inhibition of the IDO1 immunosuppressive pathway.

-

Mechanism: By inhibiting IDO1, 5-iodotriazole derivatives can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating T-cell-mediated tumor destruction.[13] Studies on 4,5-disubstituted 1,2,3-triazoles have identified potent IDO1 inhibitors with IC₅₀ values in the low nanomolar range.[13]

| Cell Line | Compound Type | IC₅₀ (µM) | Reference |

| MCF-7 (Breast) | Quinazolinone-triazole hybrid | >100 (mild activity) | [10] |

| HeLa (Cervical) | Quinazolinone-triazole hybrid | >100 (mild activity) | [10] |

| A-549 (Lung) | Phosphonate-triazole | 21.25 | [14] |

| HT-1080 (Fibrosarcoma) | Phosphonate-triazole | 15.13 | [14] |

| This table presents data for various triazole derivatives to illustrate general anticancer potential. |

Antibacterial Activity

The development of new antibacterial agents is a critical global health priority.[15] Triazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[5][16][17][18] The incorporation of a 1,2,3-triazole moiety into the structure of existing antibiotics, such as metronidazole and sulfamethoxazole, has been shown to enhance their antibacterial efficacy.[5][16]

-

Mechanism: The exact mechanisms are varied and depend on the overall structure of the molecule. They can include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.

-

Activity: One study showed that a 1,2,3-triazole derivative demonstrated bacteriostatic and bactericidal activity against Staphylococcus aureus, interfering with biofilm formation and disrupting preformed biofilms.[19]

Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and standardized assays. The following are core protocols for assessing antimicrobial and cytotoxic activity.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][20]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth media (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.

-

Controls: Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Trustworthiness: The inclusion of positive and negative controls is essential. The positive control validates that the bacteria are viable and conditions are suitable for growth, while the negative control ensures the sterility of the medium.

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[14][21]

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-iodotriazole compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Future Perspectives

The this compound scaffold represents a highly adaptable and potent platform for drug discovery. The diverse biological activities, from antifungal to anticancer, highlight its versatility. The true potential lies in the dual function of the iodine atom: it not only enhances biological activity through halogen bonding but also serves as a crucial synthetic anchor. Future research should focus on:

-

Lead Optimization: Using the 5-iodo group as a reactive site for palladium-catalyzed cross-coupling reactions to build more complex molecules with improved potency and selectivity.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.

-

Combating Resistance: Developing derivatives that are effective against drug-resistant strains of fungi, bacteria, and cancer cells, possibly through novel mechanisms of action like the inhibition of PDHc-E1.

Conclusion

This compound derivatives and their analogues are a compelling class of heterocyclic compounds with significant, multi-faceted biological activity. Their efficient synthesis via click chemistry, combined with the unique properties conferred by the 5-iodo substitution, makes them attractive candidates for further investigation in antifungal, antibacterial, and anticancer drug development programs. The ability to inhibit novel enzyme targets like PDHc-E1 and the immunomodulatory enzyme IDO1 underscores their potential to address critical unmet needs in modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]

- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. turkjps.org [turkjps.org]

- 21. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Stability and Storage of 5-Iodo-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Stability in the Application of 5-Iodo-1-methyl-1H-1,2,3-triazole

This compound is a versatile heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in "click" chemistry and subsequent functionalization through cross-coupling reactions, hinges on its purity and stability.[1][2][3][4][5] The presence of an iodine atom on the triazole ring, while conferring valuable reactivity for carbon-carbon and carbon-heteroatom bond formation, also introduces potential stability challenges. Understanding the chemical and physical stability of this molecule is paramount for ensuring reproducible experimental outcomes, defining appropriate storage and handling procedures, and, in the context of drug development, guaranteeing the safety and efficacy of active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the key factors influencing its stability, potential degradation pathways, and provide detailed protocols for assessing its stability profile through forced degradation studies.

I. Physicochemical Properties and General Stability Profile

This compound is a solid at room temperature with a melting point in the range of 150-153 °C. Safety Data Sheets for similar compounds indicate that it is chemically stable under standard ambient conditions (room temperature).[1] However, the term "stable" is relative, and a deeper understanding of its chemical vulnerabilities is essential for long-term storage and use in sensitive applications. The key structural features influencing its stability are the 1,2,3-triazole ring and the carbon-iodine (C-I) bond.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1H-1,2,4-Triazole |

| Molecular Formula | C₃H₄IN₃ | C₂H₃N₃ |

| Molecular Weight | 208.99 g/mol | 69.07 g/mol |

| Appearance | Solid | Crystalline powder |

| Melting Point | 150-153 °C | 120-122 °C |

| General Stability | Stable under ambient conditions | Stable under normal conditions |

| Key Incompatibilities | Strong oxidizing agents, Strong acids | Strong oxidizing agents, Strong acids |

Data synthesized from available Safety Data Sheets.

II. Mechanistic Insights into Potential Degradation Pathways

A thorough understanding of potential degradation mechanisms is crucial for designing effective stability-indicating analytical methods and for establishing appropriate storage conditions. For this compound, the primary areas of concern are the stability of the triazole ring and the integrity of the C-I bond.

A. Triazole Ring Stability

The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered to be a stable scaffold.[6][7] However, like all organic molecules, it is susceptible to degradation under harsh conditions. Theoretical studies on the thermal decomposition of triazoles suggest that 1,2,4-triazoles are generally more stable than 1,2,3-triazoles. The decomposition of 1,2,3-triazoles is proposed to proceed via a ring-opening pathway. While the methyl group at the N1 position may influence the exact mechanism, significant degradation of the triazole ring itself is expected only under high thermal stress.

B. Carbon-Iodine Bond Lability: The Key to Understanding Stability

The carbon-iodine bond is the most likely site of degradation for this compound under typical laboratory and storage conditions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to both homolytic and heterolytic cleavage.

-

Photochemical Cleavage: The C-I bond is known to be photolabile and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating a triazolyl radical and an iodine radical.[8][9][10][11] This is a significant concern for the long-term storage of this compound. The resulting radicals can initiate a cascade of secondary reactions, leading to the formation of various impurities.

-

Hydrolytic and Nucleophilic Displacement: While the C-I bond on an aromatic ring is generally resistant to hydrolysis under neutral conditions, it can be susceptible to nucleophilic displacement under basic conditions or in the presence of strong nucleophiles. This could lead to the formation of the corresponding hydroxy- or other substituted triazole derivatives. The electron-deficient nature of the triazole ring may influence the reactivity of the C-I bond towards nucleophilic attack.

III. Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and purity:

-

Storage Container: Store in a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are ideal.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to displace oxygen and moisture.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid repeated freeze-thaw cycles.

-

Light: Protect from direct sunlight and strong artificial light at all times. Work with the compound in a well-ventilated fume hood, minimizing exposure to light.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

IV. Experimental Design: Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][8][10][11][12][13][14][15] The following is a detailed, step-by-step methodology for conducting a comprehensive forced degradation study on this compound.

A. Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

B. Forced Degradation Conditions: A Multi-faceted Approach

The goal is to achieve a target degradation of 5-20% of the active substance. This level of degradation is sufficient to produce detectable degradation products without completely consuming the parent compound.

1. Hydrolytic Degradation (Acidic and Basic Conditions)

-

Rationale: To assess the susceptibility of the C-I bond and the triazole ring to acid and base-catalyzed hydrolysis.

-

Protocol:

-

To separate aliquots of the working solution, add an equal volume of 0.1 M hydrochloric acid (for acidic hydrolysis) and 0.1 M sodium hydroxide (for basic hydrolysis).

-

Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

-

2. Oxidative Degradation

-

Rationale: To evaluate the compound's stability in the presence of oxidizing agents.

-

Protocol:

-

To an aliquot of the working solution, add an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature.

-

Monitor the reaction at various time intervals (e.g., 2, 4, 8, 24, and 48 hours).

-

3. Thermal Degradation

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

Protocol:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period (e.g., 24, 48, 72 hours).

-

Also, heat the working solution at a high temperature (e.g., 80 °C).

-

After the exposure period, allow the samples to cool to room temperature and prepare solutions for analysis.

-

4. Photolytic Degradation

-

Rationale: To determine the compound's sensitivity to light, a key concern for iodo-substituted compounds.

-

Protocol:

-

Expose the solid compound and the working solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

V. Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Table 2: Example HPLC Method Parameters for Stability Indicating Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (or lambda max of the compound) |

| Injection Volume | 10 µL |

Note: This is a starting point, and the method may need to be optimized to achieve adequate separation of all degradation products.

VI. Visualization of Key Concepts

A. Logical Workflow for Stability Testing

Caption: Workflow for Forced Degradation Study of this compound.

B. Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

VII. Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical parameter that directly impacts its utility in research and development. While the triazole core is robust, the carbon-iodine bond presents a potential liability, particularly with respect to photostability. By implementing stringent storage and handling protocols and by conducting thorough stability assessments using forced degradation studies, researchers can ensure the integrity of this valuable chemical entity. The methodologies and insights provided in this guide serve as a comprehensive framework for the proactive management of this compound's stability, thereby fostering more reliable and reproducible scientific outcomes.

VIII. References

-

Brotherton, W. S., Clark, R. J., & Zhu, L. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 77(15), 6443–6455. --INVALID-LINK--

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from --INVALID-LINK--

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. --INVALID-LINK--

-

Zhu, L., Barsoum, D. N., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis, 45(14), 1957-1962. --INVALID-LINK--

-

Hein, J. E., et al. (2011). Synthesis of 5-Iodo-1,2,3-triazole-Containing Macrocycles Using Copper Flow Reactor Technology. Organic Letters, 13(15), 4088-4091. --INVALID-LINK--

-

Kim, T. W., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Physical Chemistry Chemical Physics, 26(4), 2825-2832. --INVALID-LINK--

-

Liang, Y., et al. (2024). Iodine radical mediated cascade [3 + 2] carbocyclization of ene-vinylidenecyclopropanes with thiols and selenols via photoredox catalysis. Organic & Biomolecular Chemistry, 22(4), 747-752. --INVALID-LINK--

-

Rogé, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. --INVALID-LINK--

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--

-

Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2951–2960. --INVALID-LINK--

-

Nucleophilic Substitution Reactions. (n.d.). Chemistry LibreTexts. --INVALID-LINK--

-

Sharma, S., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry, 89(1), 589–599. --INVALID-LINK--

-

Sadlej-Sosnowska, N., et al. (2012). Substituent effects and aromaticity of six-membered heterocycles. Structural Chemistry, 24(3), 859-871. --INVALID-LINK--

-

Pearson. (n.d.). Basicity of Aromatic Heterocycles. Retrieved from --INVALID-LINK--

-

Wüst, F., et al. (2024). Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. ChemRxiv. --INVALID-LINK--

-

Eagle Biosciences. (n.d.). Iodine HPLC Assay. Retrieved from --INVALID-LINK--

-

De Nino, A., et al. (2021). Plausible mechanism for the iodine-catalyzed synthesis of 1,2,3-triazoles. Catalysts, 11(9), 1088. --INVALID-LINK--

-

Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. --INVALID-LINK--

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. Retrieved from --INVALID-LINK--

-

Patel, Y. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38324-38328. --INVALID-LINK--

-

Alsante, K. M., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(1), 48-53. --INVALID-LINK--

-

Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081. --INVALID-LINK--

-

Nitschke, U., & Stengel, D. B. (2015). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Food Chemistry, 172, 326-334. --INVALID-LINK--

-

Pearson. (n.d.). Reactivity of 6-Membered Aromatic Heterocycles - Part 1. Retrieved from --INVALID-LINK--

-

Wang, Y., et al. (2019). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 24(21), 3894. --INVALID-LINK--

-

Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081. --INVALID-LINK--

References

- 1. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basicity of Aromatic Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. mdpi.com [mdpi.com]

- 8. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | Semantic Scholar [semanticscholar.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. scispace.com [scispace.com]

A Technical Guide to the Synthesis and Utility of 5-Iodo-1-methyl-1H-1,2,3-triazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its stability and its capacity to act as a bioisostere for amide bonds.[1][2][3] The introduction of a halogen, particularly iodine, at the 5-position of the triazole ring transforms this stable core into a versatile platform for molecular diversification. The carbon-iodine bond serves as a highly effective synthetic handle for a suite of cross-coupling reactions, enabling the construction of complex, multi-substituted triazoles.[4] This guide provides an in-depth examination of the synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole, detailing the underlying chemical principles, offering field-proven experimental protocols, and exploring its subsequent application in creating novel molecular architectures.

The Strategic Importance of the 5-Iodo-1,2,3-triazole Scaffold

The discovery and development of synthetic routes to 5-iodo-1,2,3-triazoles are driven by their immense potential as building blocks. While the triazole ring itself imparts desirable physicochemical properties, the 5-iodo substituent is the key to unlocking further molecular complexity.[4] Its true value lies in its ability to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] This capability allows for the late-stage functionalization of the triazole core, a highly sought-after strategy in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[7][8] The development of efficient, regioselective methods to synthesize molecules like this compound is therefore a critical enabling step in this process.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is typically achieved through variations of the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". The challenge lies in the regioselective introduction of the iodine atom at the C5 position. Several authoritative strategies have been developed to address this.

Strategy A: Cycloaddition of a Pre-formed 1-Iodoalkyne

A direct and highly regioselective approach involves the cycloaddition of an azide with a 1-iodoalkyne. The iodoalkyne itself is typically prepared from a terminal alkyne.

-

Causality of Reagent Choice : The synthesis of the 1-iodoalkyne intermediate often employs an electrophilic iodine source like N-Iodosuccinimide (NIS) or, as described in a general procedure, N-iodomorpholine, with a catalytic amount of a copper(I) salt, such as CuI.[9] The copper(I) is crucial for activating the terminal alkyne. The subsequent CuAAC reaction between the 1-iodoalkyne and the azide (in this case, methyl azide) proceeds to yield the 5-iodo-1,2,3-triazole product exclusively.[9] This method provides unambiguous regiocontrol because the position of the iodine is pre-determined on the alkyne substrate.

Strategy B: The One-Pot, Multi-Component Synthesis (Preferred Method)

For efficiency and atom economy, one-pot procedures starting from a terminal alkyne are highly favored. These methods ingeniously combine the formation of the triazole ring and the C-I bond in a single operation. A particularly elegant method involves the in situ generation of both the active copper(I) catalyst and an electrophilic iodinating agent.[10][11]

-

Expertise in Action : A robust protocol involves mixing a copper(II) salt, such as copper(II) perchlorate, with sodium iodide.[10] This mixture undergoes a redox reaction where Cu(II) is reduced to the catalytically active Cu(I), and iodide is oxidized to form the electrophilic triiodide ion (I₃⁻). These in situ generated species then mediate the three-component reaction between the terminal alkyne, an organic azide, and the iodide source to yield the 5-iodo-1,2,3-triazole.[10] The presence of an amine base is often required to facilitate the reaction and achieve full conversion.[10] This approach is superior to using CuI and I₂ directly, as it often leads to higher reactivity and better selectivity for the desired iodinated product over the simple proto-triazole.[10]

The logical flow of this one-pot synthesis is illustrated below.

Caption: Workflow for the one-pot synthesis of this compound.

Self-Validating Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, tailored for the target molecule.[10][11][12] The success of the reaction, validated by characterization, confirms the integrity of the process.

Materials and Reagents:

-

Propyne (or a suitable precursor like propargyl alcohol)

-

Methyl azide (handle with extreme care, ideally generated in situ or used in solution)

-

Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

-

Sodium Iodide (NaI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup : To a solution of the terminal alkyne (1.0 eq) and methyl azide (1.1 eq) in the chosen solvent (0.2 M), add triethylamine (1.0 eq).

-

Catalyst and Reagent Addition : In a separate flask, prepare a solution of copper(II) perchlorate (0.1 eq) and sodium iodide (1.5 eq) in the same solvent. Add this solution to the alkyne/azide mixture.

-

Reaction Execution : Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 4-12 hours).

-

Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any remaining iodine.

-

Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analysis. While detailed experimental spectra for this specific compound are sparsely published, the expected characterization data, based on its structure and data for analogous compounds, are summarized below.[13][14][15]

| Property | Data | Source |

| Molecular Formula | C₃H₄IN₃ | [16][17] |

| Molecular Weight | 208.99 g/mol | [17] |

| Monoisotopic Mass | 208.94499 Da | [16] |

| CAS Number | 1196152-43-8 | [17] |

| Appearance | Expected to be a white to off-white solid or oil | General Knowledge |

| ¹H NMR (Expected) | Singlet ~3.9-4.2 ppm (N-CH₃, 3H), Singlet ~7.6-7.9 ppm (Triazole C4-H, 1H) | Analogous Compounds |

| ¹³C NMR (Expected) | Signal ~35-40 ppm (N-CH₃), Signal ~75-85 ppm (C5-I), Signal ~130-135 ppm (C4-H) | Analogous Compounds |

| HRMS (ESI) (Expected) | [M+H]⁺ calculated for C₃H₅IN₃⁺: 209.9523; found: within ±5 ppm | [14][15] |

The Synthetic Power of the C-I Bond: A Gateway to Molecular Diversity

The primary value of this compound is its role as a versatile intermediate. The carbon-iodine bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents at the 5-position.[4][18] This opens a gateway to vast chemical space from a single, readily accessible precursor.

Caption: Diversification of the 5-iodo-1,2,3-triazole scaffold via cross-coupling.

-

Suzuki-Miyaura Coupling : Reacting the iodotriazole with various aryl or heteroaryl boronic acids provides access to a vast library of 5-aryl-1,2,3-triazoles. This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.[6][19]

-

Sonogashira Coupling : This reaction with terminal alkynes yields 5-alkynyl-1,2,3-triazoles, introducing a linear, rigid linker that is valuable in materials science and as a precursor for further transformations.[4]

-

Buchwald-Hartwig Amination : The formation of C-N bonds via coupling with primary or secondary amines produces 5-amino-1,2,3-triazoles, introducing key hydrogen-bond donors and acceptors that can significantly modulate biological activity.[18][19]

The ability to perform these transformations efficiently on the this compound core underscores its foundational importance for researchers in drug development and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]

- 17. capotchem.com [capotchem.com]

- 18. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of a Halogenated Heterocycle

An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-1,2,3-triazole: Synthesis, Reactivity, and Applications

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has established itself as a privileged structure.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for the amide bond have made it a cornerstone in the design of novel therapeutics.[4] Within this class of compounds, this compound emerges not as an end-product, but as a pivotal intermediate—a versatile building block engineered for diversification. The strategic placement of an iodine atom on the triazole core transforms a simple heterocycle into a powerful platform for generating complex molecular architectures through the elegance of cross-coupling chemistry. This guide provides a senior application scientist's perspective on the synthesis, characterization, and strategic application of this valuable compound.

Core Characteristics and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its effective utilization. The compound is a stable, crystalline solid under standard conditions. Its core data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄IN₃ | PubChem[5] |

| Molecular Weight | 208.99 g/mol | PubChem[5] |

| Monoisotopic Mass | 208.94499 Da | PubChem[5] |

| InChIKey | RRRKYKMVUDVTHC-UHFFFAOYSA-N | PubChem[5] |

| Predicted XlogP | 0.4 | PubChem[5] |

Spectroscopic Validation

From a practical standpoint, confirming the identity and purity of the synthesized material is paramount. The expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl protons (N-CH₃) would likely appear around 3.5-4.0 ppm. Another singlet for the triazole ring proton (C4-H) would be observed further downfield, typically in the 7.5-8.0 ppm region.

-

¹³C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, and two for the triazole ring carbons (C4 and C5). The C5 carbon, being directly attached to the iodine atom, would be significantly shifted and its signal potentially broadened due to the quadrupole moment of iodine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is definitive. In ESI+ mode, the protonated molecular ion [M+H]⁺ would be observed at m/z 209.9523, confirming the elemental composition.[5]

Synthesis: A Modern Approach to a Classic Reaction

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles is most efficiently achieved through a multicomponent reaction that leverages the principles of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". For 5-iodo-triazoles, a highly effective strategy involves the in situ generation of a copper(I) catalyst and an electrophilic iodine source, which collectively mediate the cycloaddition of an azide and a terminal alkyne.[6][7]

This one-pot, three-component approach is superior to sequential methods as it avoids the isolation of potentially unstable intermediates like iodoalkynes and offers higher overall yields and operational simplicity.[7][8]

Reaction Causality: Why This Method Excels

The choice of an in situ generation method using a copper(II) precatalyst (like copper(II) perchlorate or sulfate) and an iodide source (like sodium iodide) is deliberate.[6] This combination not only produces the active Cu(I) catalyst but also generates electrophilic triiodide ions (I₃⁻).[6] Mechanistic studies suggest that the reaction proceeds via the formation of a copper(I) triazolide intermediate, which is then iodinated by the triiodide ion.[6] This pathway is more efficient than using pre-formed CuI and molecular iodine (I₂). The inclusion of a tertiary amine base is critical to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[6]

Diagram: Synthetic Workflow

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is an adapted, representative procedure based on established methods for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles.[6][8]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 equiv.), methyl azide (1.1 equiv., handled with extreme care as a solution), and a tertiary amine (e.g., triethylamine, 1.0 equiv.) in a suitable solvent system such as a 1:1 mixture of water and t-butanol.

-

Catalyst Addition: To the stirring solution, add sodium iodide (1.5 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.). The solution will typically change color as the reaction initiates.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed. This typically takes 4-12 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: The Power of the C-I Bond

The synthetic value of this compound lies in the reactivity of the C5-Iodo substituent. This bond provides a robust and versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[9] The electron-deficient nature of the triazole ring enhances the electrophilicity of the C5 position, making it an excellent substrate for oxidative addition to a Pd(0) catalyst—the rate-determining step in many cross-coupling cycles.[10][11]

This reactivity allows for the late-stage functionalization of the triazole core, a highly desirable feature in drug discovery for building structure-activity relationships (SAR).

Key Derivatization Pathways

-